N-Cyclopropyl-N,5-dimethylfuran-2-amine
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Overview
Description
N-Cyclopropyl-N,5-dimethylfuran-2-amine is an organic compound with a unique structure that combines a cyclopropyl group and a furan ring
Preparation Methods
The synthesis of N-Cyclopropyl-N,5-dimethylfuran-2-amine typically involves the reaction of cyclopropylamine with 5-methylfuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
N-Cyclopropyl-N,5-dimethylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the furan ring is substituted with various nucleophiles under appropriate conditions.
Scientific Research Applications
N-Cyclopropyl-N,5-dimethylfuran-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N,5-dimethylfuran-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Cyclopropyl-N,5-dimethylfuran-2-amine can be compared with similar compounds such as N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine and other cyclopropyl-substituted amines. These compounds share structural similarities but differ in their chemical reactivity and biological activities, making this compound unique in its applications and properties.
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-cyclopropyl-N,5-dimethylfuran-2-amine |
InChI |
InChI=1S/C9H13NO/c1-7-3-6-9(11-7)10(2)8-4-5-8/h3,6,8H,4-5H2,1-2H3 |
InChI Key |
DKFQPEREKIVXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)N(C)C2CC2 |
Origin of Product |
United States |
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